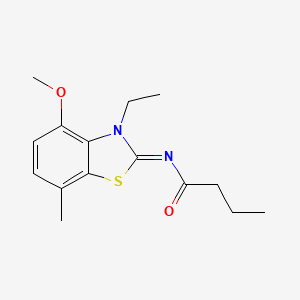

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound. It has an amide functional group attached to the benzothiazole ring. The name suggests that it has ethyl, methoxy, and methyl substituents on the benzothiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the substituents. The amide group could be introduced through a reaction with an appropriate carboxylic acid or acid chloride .Molecular Structure Analysis

The molecular structure would be based on the benzothiazole ring, with the various substituents attached at the positions indicated by the name. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would be influenced by the electron-donating and electron-withdrawing effects of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the structure of the compound. For example, the presence of the amide group could allow for hydrogen bonding, influencing the compound’s solubility and boiling point .Scientific Research Applications

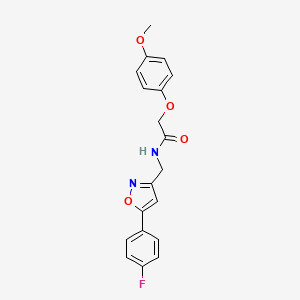

- Researchers investigate the antioxidant capacity of lignin, which is influenced by methoxyl content. Understanding these properties can lead to applications in food preservation, cosmetics, and health supplements .

- By analyzing the isotopic composition of methoxyl groups, researchers gain insights into historical climate conditions and the geographical origin of biomaterials .

- Researchers explore demethylation strategies to increase the number of hydroxyl groups in lignin, enhancing its overall reactivity. This has implications for biofuel production, materials science, and green chemistry .

- Trifluoromethylpyridines, which share structural motifs with our compound, serve as key building blocks in the synthesis of agrochemicals and pharmaceuticals. Their diverse applications include herbicides, fungicides, and antiviral agents .

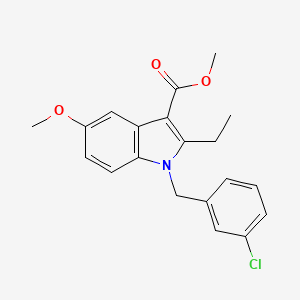

- Ethyl 4-methoxy- and ethyl 5-methoxy-1-phenyl-3H-benz[e]indole-2-carboxylates have been synthesized. These compounds may find applications in drug discovery, owing to the significance of indole scaffolds in medicinal chemistry .

Antioxidant and Radical Scavenging Properties

Isotope-Based Environmental Studies

Enhancing Lignin Reactivity

Agrochemical and Pharmaceutical Applications

Indole-Based Compounds

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-5-7-12(18)16-15-17(6-2)13-11(19-4)9-8-10(3)14(13)20-15/h8-9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINFIQBLUXGSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)C)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2739017.png)

![1-cyclopropyl-3-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrazin-2(1H)-one](/img/structure/B2739020.png)

![3-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2739024.png)

![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)

![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)

![5-(3-Amino-4-oxoquinazolin-2-yl)sulfanyl-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2739039.png)